Cas no 61239-34-7 (N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide)
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide
- 3-Amino-N-(4-chlorophenyl)-3-(hydroxyimino)propanamide
- N-(4-CHLORO-PHENYL)-2-(N-HYDROXYCARBAMIMIDOYL)-ACETAMIDE
- Propanamide,N-(4-chlorophenyl)-3-(hydroxyamino)-3-imino-
- (3E)-3-Amino-N-(4-chlorophenyl)-3-(hydroxyimino)propanamide
- EN300-04031
- AKOS001038220
- N-(4-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
- SR-01000039836
- AS-40522
- MFCD23701599
- SR-01000039836-1
- 61239-34-7
- Z56889130
- AKOS016009746
- (3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
- N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
-
- MDL: MFCD23701599
- Inchi: 1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
- InChI Key: BNRCGWOSLOTALI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C/C(=N/O)/N)=O
Computed Properties
- Exact Mass: 227.0463
- Monoisotopic Mass: 227.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7A^2
- XLogP3: 1
Experimental Properties
- Density: 1.43
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.618
- PSA: 87.71
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111935-1g |
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide |
61239-34-7 | 95% | 1g |
$278.76 | 2023-09-01 | |
| Alichem | A019111935-5g |
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide |
61239-34-7 | 95% | 5g |
$852.84 | 2023-09-01 | |
| TRC | C378665-50mg |
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |
61239-34-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378665-100mg |
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |
61239-34-7 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C378665-500mg |
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |
61239-34-7 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Ambeed | A359360-1g |
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide |
61239-34-7 | 95+% | 1g |
$359.0 | 2025-03-05 | |
| abcr | AB480588-250 mg |
N-(4-Chloro-phenyl)-2-(n-hydroxycarbamimidoyl)-acetamide; . |
61239-34-7 | 250MG |
€181.00 | 2022-03-01 | ||
| abcr | AB480588-1 g |
N-(4-Chloro-phenyl)-2-(n-hydroxycarbamimidoyl)-acetamide; . |
61239-34-7 | 1g |
€373.00 | 2022-03-01 | ||
| abcr | AB480588-2,5 g |
N-(4-Chloro-phenyl)-2-(n-hydroxycarbamimidoyl)-acetamide; . |
61239-34-7 | 2,5 g |
€667.00 | 2022-03-01 | ||
| abcr | AB480588-5 g |
N-(4-Chloro-phenyl)-2-(n-hydroxycarbamimidoyl)-acetamide; . |
61239-34-7 | 5g |
€952.00 | 2022-03-01 |
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide Suppliers
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
Comprehensive Overview of N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS No. 61239-34-7)
N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS No. 61239-34-7) is a specialized organic compound with a unique molecular structure that combines an acetamide backbone with a chlorophenyl group and a hydroxycarbamimidoyl moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a precursor or intermediate in the synthesis of bioactive molecules. Its CAS number 61239-34-7 serves as a critical identifier in chemical databases, ensuring precise referencing in scientific literature and regulatory documentation.
The hydroxycarbamimidoyl functional group in this compound is particularly noteworthy, as it contributes to its reactivity and potential applications in medicinal chemistry. Researchers have explored its role in the development of enzyme inhibitors and antimicrobial agents, aligning with current trends in drug discovery targeting resistant pathogens. The 4-chlorophenyl moiety further enhances its lipophilicity, a property highly valued in the design of compounds with improved membrane permeability.
In the context of green chemistry initiatives, N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide has been studied for its potential in sustainable synthesis routes. With growing interest in environmentally friendly production methods, this compound's derivatives may offer pathways to reduce hazardous byproducts in industrial processes. Its molecular structure allows for modifications that could yield compounds with applications ranging from crop protection to pharmaceutical intermediates.
Analytical characterization of CAS 61239-34-7 typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control in research settings, especially when the compound is used as a reference standard. The purity profile of this material is particularly important for researchers investigating structure-activity relationships in drug development projects.
The stability profile of N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide under various storage conditions has been a subject of practical interest. Proper handling recommendations include protection from moisture and storage in cool environments to maintain its chemical integrity. These considerations are especially relevant for laboratories working with this compound in long-term research projects.
Recent publications have highlighted the potential of 61239-34-7 derivatives in addressing current challenges in medicinal chemistry. The compound's scaffold has shown promise in computational drug design studies, particularly in virtual screening for novel therapeutic agents. This aligns with the increasing integration of AI and machine learning in pharmaceutical research, where such chemical structures serve as valuable starting points for in silico modeling.
From a regulatory perspective, proper documentation of N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is essential for research compliance. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should always be followed when handling this chemical. Material Safety Data Sheets (MSDS) provide detailed guidance on its safe use in research environments.
The synthesis of CAS No. 61239-34-7 typically involves multi-step organic reactions, with recent studies focusing on optimizing yield and purity. Modern synthetic approaches emphasize atom economy and reduced waste generation, reflecting the chemical industry's shift toward more sustainable practices. These developments are particularly relevant to researchers seeking efficient routes to this valuable intermediate.
In the context of intellectual property, several patents have referenced N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide as a key intermediate in novel compound development. This highlights its importance in proprietary research across multiple sectors, from pharmaceuticals to specialty chemicals. The compound's versatility continues to make it a subject of ongoing investigation in both academic and industrial settings.
Future research directions for 61239-34-7 may explore its potential in emerging therapeutic areas, including targeted drug delivery systems. The compound's modifiable structure offers opportunities for creating conjugates with improved pharmacological properties. Such developments could address current limitations in drug bioavailability and specificity, which remain key challenges in modern medicine.
61239-34-7 (N-(4-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide) Related Products
- 733794-85-9(N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide)
- 78515-46-5(Propanamide, 3-(hydroxyamino)-3-imino-N-(2,4,6-trichlorophenyl)-)
- 763031-30-7(N-(3,4-Dichlorophenyl)-3-hydroxyamino-3-iminopropionamide)
- 219528-40-2((3E)-3-Amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide)
- 65050-99-9(Propanediamide,N1-(4-chlorophenyl)-N3-hydroxy-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)